molecular formula C22H18N2O4S B2491582 N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 536732-80-6

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2491582
CAS No.: 536732-80-6
M. Wt: 406.46
InChI Key: CSAZQTXLECXHBX-UHFFFAOYSA-N
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Description

N-(4-(4-Ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule designed for advanced medicinal chemistry and drug discovery research. It features a coumarin (2-oxo-2H-chromene) core linked via a carboxamide bridge to a 4-(4-ethoxyphenyl)-5-methylthiazole unit, combining two privileged heterocyclic scaffolds with well-documented biological activities . The 2-oxo-2H-chromene (coumarin) moiety is a significant pharmacophore known for a wide spectrum of pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities . This scaffold is extensively investigated for targeting enzymes such as monoamine oxidases (MAOs), with certain 3-carboxamido-coumarin derivatives demonstrating potent and selective inhibitory profiles . Concurrently, the thiazole ring system is a versatile heterocycle prevalent in many therapeutic agents, contributing to activities across numerous drug classes, including antioxidants, antimicrobials, and anticancer agents . The specific incorporation of a 4-ethoxyphenyl substitution on the thiazole ring is a strategic modification often explored in drug design to fine-tune the molecule's electronic properties, lipophilicity, and binding interactions with biological targets . This molecular architecture makes the compound a compelling candidate for researchers exploring new chemical entities in various fields, including neuroscience (e.g., as a potential MAO inhibitor) , oncology (e.g., as a potential anti-austerity agent targeting cancer cell tolerance to nutrient starvation) , and infectious diseases. Its well-defined structure provides an excellent starting point for structure-activity relationship (SAR) studies, enabling further optimization and development of novel therapeutic leads. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-3-27-16-10-8-14(9-11-16)19-13(2)29-22(23-19)24-20(25)17-12-15-6-4-5-7-18(15)28-21(17)26/h4-12H,3H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAZQTXLECXHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 2-aminothiazole to form an intermediate Schiff base. This intermediate is then cyclized with 3-acetyl-4-hydroxycoumarin under acidic conditions to yield the target compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxy or amino derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazole-Coumarin carboxamide 4-ethoxyphenyl, methyl Not reported
, Entry 6 Benzamide-peptide hybrid 4-ethoxyphenyl Not reported
Thiophene-thiazole carboxamide Trifluoromethyl, methoxy Antibacterial
, Compound 7b Thiazole-hydrazide Phenyl, methyl Anticancer (IC50 = 1.61 μg/mL)
, Compound 169 Coumarin-triazole carboxamide Chlorobenzyl, fluorophenethyl Not reported

Biological Activity

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant research findings.

Structural Overview

The compound features a chromene core , a thiazole ring , and an ethoxyphenyl group . These structural elements contribute to its diverse biological activities, including antimicrobial and anticancer properties. The molecular formula is C18H18N2O3S, with a molecular weight of 342.41 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases and enzymes involved in cell proliferation, which is crucial for its anticancer effects.
  • Receptor Binding : It can bind to receptors that regulate various biological pathways, potentially modulating their activity.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can significantly inhibit the growth of breast cancer MCF-7 cells. The IC50 values for this compound against MCF-7 cells are reported to be approximately 9.54 μM, indicating moderate potency in inhibiting cancer cell proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses the ability to inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Experimental Data

  • Cytotoxicity Against Cancer Cells :
    • Cell Lines Tested : MCF-7 (breast cancer), Hek293 (normal human embryonic kidney).
    • Findings : Significant cytotoxicity was observed with IC50 values ranging from 9.54 μM to 16.1 μM across different studies, indicating its potential as an anticancer agent .
  • Antimicrobial Activity :
    • Bacterial Strains Tested : Various Gram-positive and Gram-negative bacteria.
    • Results : The compound showed promising results in inhibiting bacterial growth, warranting further exploration into its mechanism of action and efficacy in clinical settings.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesIC50 (μM)Activity Type
This compoundChromene core, thiazole ring9.54Anticancer
4-Oxo-4H-furo[2,3-h]chromene derivativesFurochromene structure10.4 (AChE)Enzyme inhibition
Other chromene derivativesVarious modificationsVariesAntioxidant/Antimicrobial

Q & A

Q. How are multi-step syntheses scaled for gram-scale production without compromising purity?

  • Methodological Answer :
  • Continuous Flow Chemistry : Reduces side reactions in thiazole formation steps .
  • Automated Chromatography : Flash chromatography with gradient elution for efficient purification .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression .

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